molecular formula C16H18Cl3N3O2 B1391473 2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate CAS No. 1005788-24-8

2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate

Cat. No.: B1391473
CAS No.: 1005788-24-8
M. Wt: 390.7 g/mol
InChI Key: SANPMQVCXNRYKO-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate is a useful research compound. Its molecular formula is C16H18Cl3N3O2 and its molecular weight is 390.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazoles with functionalized side chains are synthesized through various chemical reactions, including coupling of protected alkynols with acid chlorides and hydrazine reaction to form the pyrazole nucleus. These pyrazoles can be useful precursors for other polyfunctional pyrazoles, such as those with side chains for ligating purposes. The ligands created by this method have potential applications due to the availability of ring nitrogen for hydrogen bonding, depending on the substituents used (Grotjahn et al., 2002).
  • The reactivity of ynamides in 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine produces 5-amino pyrazole as a single regioisomer. This finding has implications for the synthesis of various pyrazole-based compounds, potentially useful in medicinal chemistry and materials science (González et al., 2013).

Structural and Bonding Characteristics

  • The structure of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole shows molecules linked into chains by hydrogen bonds. This structural information can be vital for understanding the molecular interactions and potential applications in fields like material science and drug design (Abonía et al., 2007).
  • N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides show molecules linked into chains or sheets by hydrogen bonds. Understanding these hydrogen-bonding patterns can aid in the development of new materials or pharmaceuticals (López et al., 2010).

Catalysis and Polymerization

  • Novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(ii) complexes, including compounds with 3,5-di-tert-butyl-1H-pyrazol-1-yl ethyl derivatives, show promise as catalysts for hydrogenation of acetophenone. These findings may lead to new catalytic processes in chemical manufacturing or pharmaceutical synthesis (Amenuvor et al., 2016).

Hydrogen Bonding and Molecular Interactions

  • The study of hydrogen-bonded chains and aggregates in pyrazole compounds reveals intricate molecular arrangements that can be significant for the development of new materials with specific properties, like molecular recognition or self-assembly processes (Castillo et al., 2009).

Properties

IUPAC Name

2,2,2-trichloroethyl N-(5-tert-butyl-2-phenylpyrazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl3N3O2/c1-15(2,3)12-9-13(20-14(23)24-10-16(17,18)19)22(21-12)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANPMQVCXNRYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a two-phase solution of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (5.0 g, 23 mmol) in ethyl acetate (45 mL)/3N aqueous sodium hydroxide (20 mL) was added 2,2,2-trichloroethyl chlorocarbonate (4.5 mL, 33 mmol) under ice-cooling, and the mixture was stirred at room temperature for 2 hr. The obtained organic layer was washed with 5% aqueous sodium hydrogencarbonate, water and saturated brine, dried over anhydrous sodium sulfate, and filtrated. The solvent was evaporated under reduced pressure to give the title compound (5.0 g, 55%) as a white powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate

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